molecular formula C81H119N21O22 B588312 H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2 CAS No. 141923-36-6

H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2

Cat. No. B588312
CAS RN: 141923-36-6
M. Wt: 1738.968
InChI Key: FQIRADRNACPVQT-WWSDOYNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide sequence “H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2” is also known as SFLLRNPNDKYEPF or Thrombin Receptor Activator Peptide (TRAP) . It has contractile effects on vascular and gastric smooth muscle and stimulates the hydrolysis of phosphoinositides .


Molecular Structure Analysis

The molecular structure of this peptide is determined by its amino acid sequence. Each amino acid in the sequence contributes to the overall structure. The peptide’s empirical formula is C81H118N20O23, and it has a molecular weight of 1739.92 .


Physical And Chemical Properties Analysis

This peptide is a white powder at room temperature . It is typically stored at -20°C to maintain its stability . The peptide content is approximately 70% .

Mechanism of Action

The peptide has contractile effects on vascular and gastric smooth muscle and stimulates the hydrolysis of phosphoinositides . This suggests that it may interact with certain receptors or enzymes to exert its effects, but the exact mechanism of action is not specified in the available resources.

Safety and Hazards

As with all peptides, appropriate safety measures should be taken when handling this compound. Personal protective equipment such as dust masks (type N95, US), eyeshields, and gloves are recommended . It is classified as a combustible solid .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H119N21O22/c1-43(2)34-54(95-72(116)55(35-44(3)4)96-74(118)56(94-68(112)49(83)42-103)37-46-18-9-6-10-19-46)71(115)91-51(21-13-31-89-81(87)88)70(114)100-60(40-64(85)106)80(124)102-33-15-23-62(102)78(122)99-58(39-63(84)105)75(119)98-59(41-66(109)110)76(120)90-50(20-11-12-30-82)69(113)97-57(38-47-24-26-48(104)27-25-47)73(117)92-52(28-29-65(107)108)79(123)101-32-14-22-61(101)77(121)93-53(67(86)111)36-45-16-7-5-8-17-45/h5-10,16-19,24-27,43-44,49-62,103-104H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,105)(H2,85,106)(H2,86,111)(H,90,120)(H,91,115)(H,92,117)(H,93,121)(H,94,112)(H,95,116)(H,96,118)(H,97,113)(H,98,119)(H,99,122)(H,100,114)(H,107,108)(H,109,110)(H4,87,88,89)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIRADRNACPVQT-WWSDOYNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H119N21O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2

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